molecular formula C14H14O3 B6211250 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid CAS No. 2742656-48-8

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid

Cat. No.: B6211250
CAS No.: 2742656-48-8
M. Wt: 230.3
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Description

4-{3-oxospiro[33]heptan-1-yl}benzoic acid is a chemical compound with a unique spirocyclic structure It consists of a benzoic acid moiety attached to a spiro[33]heptane ring system with a ketone functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spiro[3.3]heptane ring system can be synthesized through a between a cyclopentadiene derivative and a suitable dienophile.

    Introduction of the Ketone Group: The ketone functional group at the 3-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the spirocyclic intermediate with a benzoic acid derivative through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols or hydrocarbons.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Nitro, halo, or sulfonic acid derivatives of the benzoic acid moiety.

Scientific Research Applications

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The spirocyclic structure and functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-{3-oxospiro[3.3]heptan-1-yl}benzoic acid can be compared with other spirocyclic compounds and benzoic acid derivatives:

    Spiro[3.3]heptane Derivatives: Compounds with similar spirocyclic structures but different functional groups, such as spiro[3.3]heptane-2,4-dione.

    Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties but different substituents, such as 4-hydroxybenzoic acid or 4-aminobenzoic acid.

The uniqueness of this compound lies in its combination of the spirocyclic structure and the benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

2742656-48-8

Molecular Formula

C14H14O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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